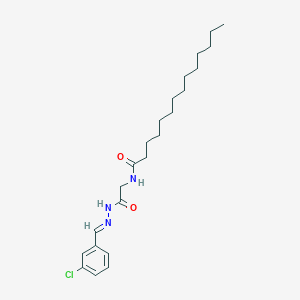
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzylidene group, a hydrazino moiety, and a long tetradecanamide chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the intermediate 3-chlorobenzylidene hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazino moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and affecting cellular functions .
Comparison with Similar Compounds
- 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Comparison: N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide stands out due to its long tetradecanamide chain, which imparts unique physicochemical properties. This extended chain can enhance the compound’s lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments. In contrast, similar compounds with shorter chains or different substituents may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
767335-59-1 |
|---|---|
Molecular Formula |
C23H36ClN3O2 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H36ClN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(28)25-19-23(29)27-26-18-20-14-13-15-21(24)17-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,25,28)(H,27,29)/b26-18+ |
InChI Key |
GVMKTJHUOVNDFB-NLRVBDNBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















